molecular formula C12H13N3O5 B3888363 N'-(4-nitrobenzoyl)tetrahydro-2-furancarbohydrazide

N'-(4-nitrobenzoyl)tetrahydro-2-furancarbohydrazide

Cat. No.: B3888363
M. Wt: 279.25 g/mol
InChI Key: VLSVGFYFCBEYIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N’-(4-nitrobenzoyl)tetrahydro-2-furancarbohydrazide” is a complex organic compound. It likely contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . The “4-nitrobenzoyl” part suggests the presence of a benzoyl group (a benzene ring attached to a carbonyl group) with a nitro group (-NO2) attached at the 4-position .


Molecular Structure Analysis

The molecular structure would be based on the connectivity of the atoms as suggested by the name. It would have a furan ring, attached to a hydrazide group, which in turn is connected to a 4-nitrobenzoyl group .


Chemical Reactions Analysis

The chemical reactions that this compound might undergo would depend on the reaction conditions and the reagents used. The nitro group might be reduced to an amino group, or the compound could undergo various substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. These might include its melting point, boiling point, solubility in various solvents, and its spectral properties .

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. If it’s intended for use as a drug, its mechanism would depend on its interactions with biological molecules .

Safety and Hazards

As with any chemical compound, handling “N’-(4-nitrobenzoyl)tetrahydro-2-furancarbohydrazide” would require appropriate safety measures. It’s important to refer to the Material Safety Data Sheet (MSDS) for detailed safety and handling information .

Future Directions

The future research directions would depend on the intended use of this compound. If it’s a potential drug, it might involve further pharmacological testing. If it’s a potential material for industrial use, it might involve testing its properties under various conditions .

Properties

IUPAC Name

N'-(4-nitrobenzoyl)oxolane-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O5/c16-11(8-3-5-9(6-4-8)15(18)19)13-14-12(17)10-2-1-7-20-10/h3-6,10H,1-2,7H2,(H,13,16)(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLSVGFYFCBEYIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)NNC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

37.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49730205
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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